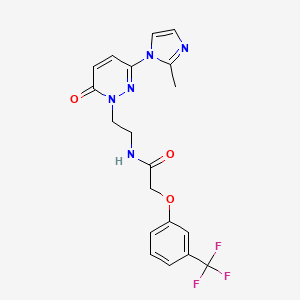
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organofluorine compound characterized by the presence of a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the ring-opening of gem-difluorocyclopropane derivatives. One method includes the aerobic oxidation of gem-difluorocyclopropane in the presence of an organic dye and amine under visible light irradiation . This reaction yields 2,2-difluoro-homoallylic alcohols in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluorocyclopropane intermediates, which are then subjected to various chemical transformations to obtain the desired product. The process may involve multiple steps, including halogenation, reduction, and functional group modifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include difluorocyclopropyl ketones, alcohols, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanecarboxylic acid: This compound shares the difluorocyclopropyl group but differs in its functional group, being a carboxylic acid rather than an alcohol.
(2,2-Difluorocyclopropyl)methanol: Similar in structure but with a simpler alcohol group, this compound is used as an intermediate in various chemical syntheses.
Trifluoromethylated compounds: These compounds, such as trifluoromethyl ketones, share the presence of fluorine atoms but differ in their overall structure and reactivity.
Uniqueness
(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a difluorocyclopropyl group and a secondary alcohol
Properties
IUPAC Name |
(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)
![2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2783148.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
![4-[1-(2-Ethenylsulfonylethyl)pyrrolidin-2-yl]-1,3-dimethylpyrazole](/img/structure/B2783152.png)
![N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2783153.png)
![N-methyl-N-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783154.png)


![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)



